molecular formula C19H18N2O2S2 B2770254 N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 450352-73-5

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide

Cat. No.: B2770254
CAS No.: 450352-73-5
M. Wt: 370.49
InChI Key: NHBHAYGLAIHSPE-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a benzo[d]thiazole moiety, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the benzo[d]thiazole ring is significant due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-(benzo[d]thiazol-2-yl)benzenesulfonyl chloride with diallylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any side reactions with atmospheric moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-aminobenzenesulfonamide
  • N-(benzo[d]thiazol-2-yl)-2-aminobenzenesulfonamide
  • N-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is unique due to the presence of the diallyl groups, which can enhance its reactivity and biological activity. The diallyl groups can participate in additional chemical reactions, such as polymerization, which can lead to the formation of new materials with unique properties. Additionally, the combination of the benzo[d]thiazole moiety and the sulfonamide group provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHAYGLAIHSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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